(5E)-3-[(3,5-dimethylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
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Description
(5E)-3-[(3,5-dimethylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H16F3NO2S and its molecular weight is 391.41. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Thiazolidinedione derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. Experimental and theoretical studies reveal that these compounds exhibit significant inhibition efficiency, which increases with concentration. Their adsorption on the metal surface adheres to the Langmuir adsorption isotherm, suggesting a strong interaction between the inhibitor molecules and the metal surface. This application is crucial for extending the lifespan of metal structures and components in corrosive environments (Yadav et al., 2015).
Antiproliferative Activity
Thiazolidinedione derivatives have also shown potential in cancer research, particularly for their antiproliferative activity against human cancer cell lines. The synthesis of novel derivatives and their evaluation against various carcinoma cell lines have demonstrated that specific modifications to the thiazolidinedione moiety can lead to compounds with potent antiproliferative properties. This suggests a promising direction for the development of new anticancer agents (Chandrappa et al., 2008).
Antifungal and Antibacterial Properties
Newly synthesized thiazolidinedione derivatives have exhibited significant antimicrobial properties, including antifungal and antibacterial activities. These compounds have been tested against various strains of bacteria and fungi, showing promising results that indicate their potential as lead compounds for developing new antimicrobial agents (Prakash et al., 2011).
Pharmacological Applications
Beyond their antimicrobial and anticorrosive applications, thiazolidinedione derivatives are explored for various pharmacological effects, including euglycemic and hypolipidemic activities. Some derivatives have been identified as potent agents in regulating blood sugar and lipid levels in animal models, highlighting their potential in managing diabetes and related metabolic disorders (Gupta et al., 2005).
Properties
IUPAC Name |
(5E)-3-[(3,5-dimethylphenyl)methyl]-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO2S/c1-12-6-13(2)8-15(7-12)11-24-18(25)17(27-19(24)26)10-14-4-3-5-16(9-14)20(21,22)23/h3-10H,11H2,1-2H3/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXFPOOKTYHYOI-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C(=O)C(=CC3=CC(=CC=C3)C(F)(F)F)SC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)CN2C(=O)/C(=C\C3=CC(=CC=C3)C(F)(F)F)/SC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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